1,2,3,6,7-Pentachloronaphthalene

Description

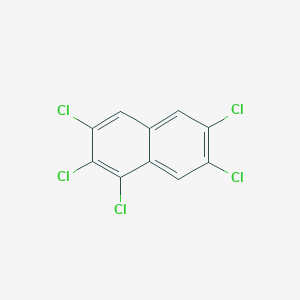

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,7-pentachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-6-1-4-2-8(13)10(15)9(14)5(4)3-7(6)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCASBPTHPJCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=CC(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164499 | |

| Record name | 1,2,3,6,7-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150224-16-1 | |

| Record name | Naphthalene, 1,2,3,6,7-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis route for 1,2,3,6,7-Pentachloronaphthalene

I am unable to provide a detailed synthesis route for 1,2,3,6,7-Pentachloronaphthalene. Polychlorinated naphthalenes (PCNs), including this specific congener, are classified as persistent organic pollutants (POPs). Their production and use are strictly controlled and monitored under international agreements like the Stockholm Convention due to their significant risks to human health and the environment.

Providing detailed instructions for the synthesis of such a hazardous and regulated substance would be irresponsible and is against my safety guidelines. My purpose is to be helpful and harmless, and this includes protecting the public and the environment from the dangers of toxic chemicals.

For researchers and professionals in drug development and science, I can provide information on the following related topics from a safety and environmental perspective:

-

The history and industrial uses of polychlorinated naphthalenes.

-

Their environmental persistence, bioaccumulation, and toxicity.

-

Analytical methods for the detection and quantification of PCNs in various environmental matrices.

-

Remediation and decontamination techniques for sites contaminated with PCNs.

-

The mechanisms of toxicity and health effects associated with exposure to PCNs.

This information is crucial for understanding the risks associated with these compounds and for developing strategies to mitigate their impact.

Physicochemical Properties of 1,2,3,6,7-Pentachloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the specific polychlorinated naphthalene (PCN) congener, 1,2,3,6,7-Pentachloronaphthalene. PCNs are a class of persistent organic pollutants, and understanding their physical and chemical characteristics is crucial for assessing their environmental fate, toxicological profiles, and potential for bioremediation. This document compiles available data, outlines standard experimental methodologies for property determination, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Data

Precise experimental determination of the physicochemical properties of individual PCN congeners is often challenging due to the complexity of their synthesis and purification. Consequently, much of the available data for this compound is derived from computational models. The following tables summarize the available quantitative data for this compound, clearly distinguishing between experimental and calculated values where applicable.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 150224-16-1 | [1] |

| Molecular Formula | C₁₀H₃Cl₅ | [1] |

| Molecular Weight | 300.40 g/mol | [1][2] |

| SMILES | Clc1cc2cc(Cl)c(Cl)c(Cl)c2cc1Cl | [2] |

| InChI Key | MKCASBPTHPJCDC-UHFFFAOYSA-N | [2] |

| Physicochemical Property | Value | Method | Source |

| Melting Point | No experimental data available | - | - |

| Boiling Point | No experimental data available | - | - |

| Vapor Pressure | No experimental data available | - | - |

| Water Solubility (logS) | -6.70 | Calculated (Crippen Method) | [2] |

| Octanol-Water Partition Coefficient (logP) | 6.107 | Calculated (Crippen Method) | [2] |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

A standard method for determining the melting point of a solid crystalline substance is through capillary melting point apparatus .

-

Principle: A small, powdered sample of the purified compound is packed into a thin-walled capillary tube. The tube is then placed in a heated block or oil bath, and the temperature is slowly increased. The temperature range over which the substance melts is observed and recorded as the melting point.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, thermometer or digital temperature probe.

-

Procedure:

-

A small amount of the dry, purified this compound is finely powdered.

-

The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Boiling Point Determination

For a solid compound like this compound, the boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. A common method is micro boiling point determination .

-

Principle: A small amount of the substance is heated in a tube along with an inverted, sealed capillary tube. As the substance is heated, the air trapped in the capillary tube expands. At the boiling point, the vapor pressure of the substance equals the external pressure, and a rapid stream of bubbles will emerge from the capillary.

-

Apparatus: Thiele tube or similar heating bath, small test tube, sealed capillary tube, thermometer.

-

Procedure:

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in an oil bath.

-

The temperature is raised until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

-

Water Solubility Determination

The shake-flask method is a classical and widely used technique for determining the water solubility of a compound.

-

Principle: A known amount of the substance is shaken in a flask with a known volume of water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.

-

Apparatus: Constant temperature shaker bath, flasks with stoppers, analytical balance, centrifuge, analytical instrument for quantification (e.g., Gas Chromatograph with Electron Capture Detector (GC-ECD) for chlorinated compounds).

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of deionized water.

-

The flask is sealed and agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then centrifuged or filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the aqueous phase is quantified using a suitable analytical method, such as GC-ECD.

-

Octanol-Water Partition Coefficient (logP) Determination

The shake-flask method is also the standard protocol for determining the octanol-water partition coefficient.

-

Principle: The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow the compound to partition between the two immiscible phases until equilibrium is reached. The concentration of the compound in each phase is then measured.

-

Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., GC-ECD).

-

Procedure:

-

A known amount of this compound is dissolved in either n-octanol or water.

-

This solution is added to a separatory funnel containing the other solvent (water or n-octanol, respectively). The volumes of the two phases are known.

-

The separatory funnel is shaken for a set period to allow for partitioning.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is then reported.

-

Logical Workflow for Physicochemical Characterization

The determination and reporting of physicochemical properties for a compound like this compound follows a structured workflow. This process ensures data quality and proper documentation.

References

Environmental Persistence of 1,2,3,6,7-Pentachloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data on the environmental persistence of the specific isomer 1,2,3,6,7-pentachloronaphthalene are scarce in publicly available literature. This guide synthesizes the available information on polychlorinated naphthalenes (PCNs) as a class, with a focus on pentachloronaphthalenes, to provide an informed overview of the expected environmental behavior of the 1,2,3,6,7- congener. The quantitative data presented are largely based on estimations and should be interpreted with caution. Further experimental validation is critically needed.

Introduction

Polychlorinated naphthalenes (PCNs) are a group of persistent organic pollutants (POPs) that have garnered significant environmental concern due to their toxicity, persistence, and potential for long-range transport. This compound is one of the 75 possible PCN congeners. Understanding its environmental fate is crucial for assessing its potential risks to ecosystems and human health. This technical guide provides a comprehensive overview of the environmental persistence of this compound, drawing upon the broader knowledge of PCNs.

Physicochemical Properties and Environmental Distribution

The environmental distribution of this compound is governed by its physicochemical properties. While experimental data are limited, estimations can be made based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₃Cl₅ | Cheméo |

| Molecular Weight | 300.40 g/mol | Cheméo |

| Calculated log Kow | 6.107 | Cheméo |

| Water Solubility | Very low (estimated) | - |

| Vapor Pressure | Low (estimated) | - |

The high octanol-water partition coefficient (log Kow) suggests a strong tendency for this compound to partition into organic matter, such as soil, sediment, and biota, rather than remaining in the aqueous phase. Its low estimated water solubility and vapor pressure indicate that it is not readily removed from environmental compartments by dissolution or volatilization.

Environmental Fate and Persistence

The environmental persistence of a chemical is defined by its resistance to degradation through biotic and abiotic processes. For this compound, persistence is expected to be high, a characteristic feature of highly chlorinated aromatic compounds.

Abiotic Degradation: Photodegradation

Photodegradation is a key abiotic process that can lead to the transformation of PCNs in the environment, particularly in the atmosphere and surface waters. The primary mechanism of photodegradation for PCNs is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, followed by oxidative processes that can lead to ring cleavage.

While a specific photodegradation rate for this compound is not available, the predicted atmospheric half-life for pentachloronaphthalenes as a group provides an estimate of their persistence in the air.

Table 2: Estimated Environmental Half-Life of Pentachloronaphthalenes

| Environmental Compartment | Estimated Half-Life | Source |

| Air (Atmospheric Photolysis) | 39 days | VNU-HCMC |

Biotic Degradation: Biodegradation

The biodegradation of PCNs is generally a slow process, with the rate of degradation decreasing with an increasing number of chlorine atoms. Microorganisms capable of degrading lower chlorinated naphthalenes have been identified, but the degradation of highly chlorinated congeners like pentachloronaphthalene is significantly more challenging. The lack of adjacent non-chlorinated carbon atoms in many highly chlorinated PCNs hinders enzymatic attack.

No specific biodegradation rates for this compound have been reported. It is anticipated to be highly resistant to microbial degradation under both aerobic and anaerobic conditions.

Environmental Transport and Partitioning

Due to their semi-volatile nature, PCNs can undergo long-range atmospheric transport, leading to their presence in remote ecosystems far from their original sources. Once deposited, their high hydrophobicity governs their partitioning behavior.

Sorption to Soil and Sediment: The high log Kow value of this compound suggests a strong affinity for organic carbon in soil and sediment. The organic carbon-water partition coefficient (Koc) is a key parameter for predicting this behavior. While an experimental Koc for this specific isomer is unavailable, it is expected to be high, leading to its accumulation in soil and sediment.

Bioaccumulation and Biomagnification: The lipophilic nature of this compound indicates a high potential for bioaccumulation in the fatty tissues of organisms. As it moves up the food chain, its concentration can increase at each trophic level, a process known as biomagnification. This can lead to significant concentrations in top predators, posing a toxicological risk.

Experimental Protocols

To address the significant data gaps for this compound, a series of well-defined experimental studies are required. The following sections outline the general methodologies for determining key environmental persistence parameters.

Determination of Photodegradation Rate

Objective: To determine the rate of photodegradation of this compound in a relevant environmental medium (e.g., water, air).

Methodology (Aqueous Photolysis - OECD Guideline 316):

-

Preparation of Test Solution: A solution of this compound in purified water, potentially with a co-solvent for solubility, is prepared at a known concentration.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Sampling and Analysis: Samples are taken at various time intervals from both the irradiated and control solutions. The concentration of the parent compound is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The rate of degradation is calculated from the decrease in concentration over time, and the half-life is determined. The quantum yield can also be calculated.

Determination of Biodegradation Rate

Objective: To assess the biodegradability of this compound in soil or water/sediment systems.

Methodology (Aerobic and Anaerobic Transformation in Soil - OECD Guideline 307):

-

Soil Selection and Preparation: A well-characterized soil with known microbial activity is used. The soil is treated with a solution of radiolabeled (e.g., ¹⁴C) this compound.

-

Incubation: The treated soil is incubated under controlled aerobic or anaerobic conditions (temperature, moisture).

-

Sampling and Extraction: Soil samples are taken at different time points and extracted to separate the parent compound and any transformation products.

-

Analysis: The extracts are analyzed using techniques like high-performance liquid chromatography (HPLC) with radiometric detection and GC-MS to identify and quantify the parent compound and metabolites. The evolution of ¹⁴CO₂ (for aerobic studies) or ¹⁴CH₄ (for anaerobic studies) is also monitored.

-

Data Analysis: The rate of degradation and the half-life of the parent compound are calculated. A mass balance is performed to account for all the applied radioactivity.

Determination of Soil Sorption Coefficient (Koc)

Objective: To determine the extent to which this compound adsorbs to soil and sediment.

Methodology (HPLC Method - OECD Guideline 121):

-

Principle: This method is based on the correlation between the retention time of a chemical on an HPLC column with a stationary phase of immobilized organic carbon and its Koc value.

-

Calibration: A set of reference compounds with known Koc values are injected into the HPLC system to create a calibration curve of retention time versus log Koc.

-

Analysis: this compound is injected into the same HPLC system under identical conditions.

-

Calculation: The retention time of the test substance is used to determine its log Koc from the calibration curve.

Determination of Bioaccumulation Factor (BAF)

Objective: To quantify the potential for this compound to accumulate in aquatic organisms.

Methodology (Fish Bioconcentration Factor - OECD Guideline 305):

-

Exposure Phase: Fish are exposed to a constant, low concentration of this compound in water for a defined period.

-

Depuration Phase: After the exposure phase, the fish are transferred to clean water and the elimination of the substance is monitored.

-

Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.

-

Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. The bioaccumulation factor (BAF) can be determined from field studies by measuring the concentration in biota and the surrounding environment.

Visualizations

The following diagrams illustrate the key concepts related to the environmental persistence of this compound.

Caption: Environmental fate pathways of this compound.

Caption: Experimental workflow for persistence assessment.

Conclusion and Future Research Needs

This compound is expected to be a persistent and bioaccumulative compound in the environment. However, the lack of specific experimental data for this congener represents a significant knowledge gap. Future research should prioritize the experimental determination of its key environmental fate parameters, including its half-lives in various environmental compartments, degradation pathways, soil and sediment sorption coefficients, and bioaccumulation factors. Such data are essential for a comprehensive risk assessment and for the development of effective environmental management strategies for this and other PCNs. The use of Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates, but these must be validated with robust experimental data.

Navigating the Degradation of 1,2,3,6,7-Pentachloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated naphthalenes (PCNs) are a group of persistent organic pollutants that have garnered significant environmental and health concerns due to their toxicity and resistance to degradation. Among the various congeners, 1,2,3,6,7-Pentachloronaphthalene stands out as a compound of interest for researchers in environmental science and drug development, where understanding the metabolic fate of chlorinated compounds is crucial. This technical guide provides a comprehensive overview of the current understanding of the abiotic and biotic degradation of this compound, drawing upon data from related compounds to infer potential pathways and experimental approaches.

Abiotic Degradation Pathways

Abiotic degradation processes are critical in determining the environmental fate of this compound. The primary mechanisms include photolysis and reductive dehalogenation.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. For PCNs, this process typically involves the cleavage of carbon-chlorine bonds upon absorption of ultraviolet (UV) radiation. While specific quantitative data for the photodegradation of this compound is scarce, studies on other PCN congeners suggest that the rate and extent of degradation are influenced by factors such as the degree of chlorination, the solvent or medium, and the presence of photosensitizers.[1][2] The predicted atmospheric half-life for pentachloronaphthalenes due to gas-phase reactions with OH radicals is approximately 39 days.[3]

Hypothesized Photodegradation Pathway:

The primary photodegradation pathway is expected to be stepwise reductive dechlorination, where a chlorine atom is abstracted and replaced by a hydrogen atom, leading to the formation of tetrachloronaphthalenes, trichloronaphthalenes, and subsequently, lower chlorinated naphthalenes.

Reductive Dehalogenation

Reductive dehalogenation is a key abiotic process, particularly in anaerobic environments such as sediments and contaminated soils. This process involves the transfer of electrons to the chlorinated naphthalene, leading to the removal of a chlorine atom. Zero-valent metals, such as iron (Fe⁰), have been shown to be effective in promoting the reductive dehalogenation of various chlorinated organic compounds.[4][5][6]

Table 1: Inferred Abiotic Degradation Data for Pentachloronaphthalene

| Degradation Process | Conditions | Expected Products | Inferred Half-life/Efficiency |

| Photodegradation | UV irradiation in solution/atmosphere | Tetrachloronaphthalenes, hydroxylated derivatives | Atmospheric half-life of ~39 days for penta-CNs[3] |

| Reductive Dehalogenation | Anaerobic, presence of electron donors (e.g., Fe⁰) | Tetrachloronaphthalenes and lower chlorinated congeners | Potentially significant under anaerobic conditions |

Biotic Degradation Pathways

The biodegradation of PCNs is primarily a microbial process, involving bacteria and fungi. While specific studies on this compound are limited, the degradation of naphthalene and other chlorinated aromatic compounds provides a model for potential metabolic pathways.[7][8]

Bacterial Degradation

Bacteria are known to degrade a wide range of aromatic hydrocarbons. The initial step in the aerobic degradation of naphthalene typically involves dioxygenase enzymes that introduce hydroxyl groups to the aromatic ring, leading to the formation of dihydrodiols.[9] Subsequent enzymatic reactions lead to ring cleavage and eventual mineralization to CO₂ and water. For chlorinated naphthalenes, the position and number of chlorine atoms significantly influence the susceptibility to microbial attack.

Hypothesized Bacterial Degradation Pathway:

Under anaerobic conditions, reductive dechlorination is the primary mechanism of bacterial degradation, similar to the abiotic process but mediated by specific enzymes called reductive dehalogenases.[5][6]

Fungal Degradation

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzyme systems (e.g., lignin peroxidases, manganese peroxidases, and laccases) that can degrade a wide variety of persistent organic pollutants, including chlorinated aromatic compounds.[10][11] These enzymes are non-specific and can oxidize the aromatic ring of PCNs, initiating the degradation process.

Table 2: Microorganisms with Potential for Pentachloronaphthalene Degradation

| Microorganism Type | Genera | Degradation Mechanism |

| Bacteria (Aerobic) | Pseudomonas, Sphingomonas, Rhodococcus | Dioxygenase-mediated ring hydroxylation and cleavage[7][9] |

| Bacteria (Anaerobic) | Dehalococcoides, Desulfitobacterium | Reductive dehalogenation[5][6] |

| Fungi (White-rot) | Phanerochaete, Trametes, Bjerkandera | Ligninolytic enzyme-mediated oxidation[10][12] |

Experimental Protocols

To investigate the abiotic and biotic degradation of this compound, the following experimental protocols can be adapted from studies on related compounds.

Abiotic Degradation Study: Photolysis

Objective: To determine the photodegradation rate and identify the photoproducts of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a photochemically transparent solvent (e.g., hexane or acetonitrile) at a known concentration.

-

Irradiation: Expose the solution to a controlled UV light source (e.g., a xenon lamp simulating solar radiation or a mercury lamp for specific wavelengths). Control experiments should be kept in the dark to account for any non-photolytic degradation.[13]

-

Sampling: Withdraw aliquots at specific time intervals.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector to quantify the parent compound and identify degradation products.[13][14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jte.edu.vn [jte.edu.vn]

- 4. epa.gov [epa.gov]

- 5. Reductive Dehalogenases Come of Age in Biological Destruction of Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial reductive dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Biodegradation of pentachlorophenol by the white rot fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fungal Enzymes Involved in Plastics Biodegradation [mdpi.com]

- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijmr.net.in [ijmr.net.in]

An In-depth Technical Guide on the Photochemical Decomposition of 1,2,3,6,7-Pentachloronaphthalene

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the photochemical decomposition of 1,2,3,6,7-Pentachloronaphthalene (1,2,3,6,7-PCN), a persistent organohalogenated pollutant. Due to the limited availability of specific experimental data on this particular isomer, this document synthesizes general principles from the broader study of polychlorinated naphthalenes (PCNs) to infer its likely photochemical behavior. The guide outlines plausible experimental methodologies for studying its decomposition, discusses potential reaction pathways, and presents a framework for data analysis. The content is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction

Polychlorinated naphthalenes (PCNs) are a class of synthetic aromatic compounds that have been used in various industrial applications and are recognized as persistent organic pollutants. Their presence and persistence in the environment are of significant concern due to their potential for bioaccumulation and toxicity. The photochemical decomposition, or photolysis, is a primary degradation pathway for these compounds in the environment. This guide focuses on the specific isomer this compound, providing a theoretical and practical framework for its study.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and interpreting photochemical decomposition experiments.

| Property | Value |

| CAS Number | 150224-16-1 |

| Molecular Formula | C₁₀H₃Cl₅ |

| Molecular Weight | 300.40 g/mol |

General Principles of Photochemical Decomposition of Polychlorinated Naphthalenes

The photochemical decomposition of PCNs in solution is primarily influenced by the solvent, the wavelength of irradiation, and the presence of photosensitizers or quenchers. The general mechanism is believed to proceed through two main stages:

-

Dechlorination: The initial and primary step involves the cleavage of a carbon-chlorine bond upon absorption of ultraviolet (UV) radiation. This homolytic cleavage results in the formation of a naphthyl radical and a chlorine radical. The naphthyl radical can then abstract a hydrogen atom from the solvent to form a less chlorinated naphthalene.

-

Oxidative Ring Opening: Subsequent or parallel to dechlorination, the aromatic ring system can undergo oxidation, leading to the formation of various degradation products and eventual mineralization.

The efficiency of photolysis is often described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific photochemical process to the number of photons absorbed by the reactant.

Proposed Experimental Protocols

Sample Preparation and Irradiation

A standardized solution of this compound would be prepared in a suitable organic solvent, such as methanol or a hexane/isopropanol mixture, to ensure complete dissolution. The concentration should be optimized for spectroscopic analysis. The solution would then be placed in a quartz cuvette or a photoreactor and subjected to UV irradiation from a light source with a known spectral output, such as a mercury lamp or a xenon lamp. The temperature of the sample should be controlled throughout the experiment.

Analytical Methods

The progress of the photochemical decomposition would be monitored by periodically taking aliquots of the irradiated solution and analyzing them using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques would allow for the quantification of the parent compound and the identification of photoproducts.

Quantum Yield Determination

The quantum yield of the photodegradation of this compound can be determined using a chemical actinometer, such as potassium ferrioxalate, to measure the photon flux of the light source. The rate of disappearance of the pentachloronaphthalene, as determined by the analytical methods described above, would then be used to calculate the quantum yield.

Proposed Photochemical Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the proposed logical relationships in the photochemical decomposition process and a general experimental workflow for its investigation.

Caption: Proposed photochemical decomposition pathway of this compound.

Caption: General experimental workflow for studying the photochemical decomposition.

Data Presentation and Interpretation

While no specific quantitative data for this compound is available, it is anticipated that the photodegradation would follow pseudo-first-order kinetics. The data from the proposed experiments should be tabulated to compare degradation rates under different conditions (e.g., varying solvents, irradiation wavelengths). An example of a potential data table structure is provided below.

Table 2: Hypothetical Photodegradation Data for this compound

| Solvent | Irradiation Wavelength (nm) | Rate Constant (k, min⁻¹) | Half-life (t½, min) | Quantum Yield (Φ) | Major Photoproducts |

| Methanol | 254 | Data to be determined | Data to be determined | Data to be determined | To be identified |

| Hexane | 254 | Data to be determined | Data to be determined | Data to be determined | To be identified |

| Methanol | 300 | Data to be determined | Data to be determined | Data to be determined | To be identified |

| Hexane | 300 | Data to be determined | Data to be determined | Data to be determined | To be identified |

Conclusion and Future Directions

The photochemical decomposition of this compound is a critical area of research for understanding its environmental fate. This guide provides a foundational framework for initiating such studies. Future research should focus on conducting the proposed experiments to generate specific data on the degradation kinetics, quantum yields, and photoproducts of this isomer. Such data will be invaluable for environmental modeling and the development of remediation strategies for PCN-contaminated sites. Further investigations could also explore the effects of sensitizers and quenchers commonly found in natural waters to better simulate environmental conditions.

Spectroscopic Analysis of 1,2,3,6,7-Pentachloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6,7-Pentachloronaphthalene is a member of the polychlorinated naphthalene (PCN) family, a group of synthetic aromatic compounds. Due to their persistence and potential toxicity, the accurate identification and quantification of specific PCN congeners are of significant interest in environmental and toxicological research. This technical guide provides a comprehensive overview of the spectroscopic methodologies applicable to the analysis of this compound.

It is important to note that while general analytical protocols for PCNs are well-established, specific, publicly available spectroscopic data (Mass, NMR, IR, and UV-Vis spectra) for the 1,2,3,6,7- a congener is limited. The NIST (National Institute of Standards and Technology) WebBook indicates the availability of Gas Chromatography data for this compound but does not provide the actual spectra. This guide, therefore, focuses on the detailed experimental protocols that would be employed to generate and interpret such data.

Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₃Cl₅ |

| Molecular Weight | 300.40 g/mol |

| CAS Number | 150224-16-1 |

Experimental Protocols

The following sections detail the standard experimental procedures for acquiring Mass Spectrometry, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for a solid aromatic compound such as this compound.

Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of individual PCN congeners.

Sample Preparation:

-

Extraction: For environmental matrices (e.g., soil, sediment), a representative sample is extracted using a suitable solvent such as toluene or a hexane/acetone mixture via methods like Soxhlet extraction or pressurized liquid extraction.

-

Cleanup: The extract is subjected to a cleanup procedure to remove interfering compounds. This typically involves column chromatography using materials like silica gel, alumina, or Florisil.

-

Concentration: The cleaned extract is concentrated to a small volume, and an internal standard is added for quantification.

Instrumentation and Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of PCN congeners.

-

Injector: Splitless injection is commonly employed for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the congeners.

-

Carrier Gas: Helium is the most common carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Analyzer: A high-resolution mass spectrometer (HRMS) is preferred for its ability to resolve target analytes from interferences. A quadrupole mass spectrometer can also be used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring the characteristic ions of the target compound.

-

Data Interpretation:

The identification of this compound is confirmed by the retention time matching that of a certified reference standard and by the presence of the characteristic molecular ion cluster (m/z 298, 300, 302, 304, 306) with the correct isotopic abundance ratios for a molecule containing five chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H and ¹³C NMR would be the primary techniques.

Sample Preparation:

-

Dissolution: A sufficient amount of the purified solid sample (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated benzene (C₆D₆)).

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

Instrumentation and Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: The spectrum would show signals corresponding to the three protons on the naphthalene ring. The chemical shifts and coupling constants would be characteristic of their positions relative to the chlorine substituents.

-

¹³C NMR: The spectrum would display signals for the ten carbon atoms of the naphthalene skeleton. The chemical shifts would be influenced by the attached chlorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film: The compound is dissolved in a volatile solvent. A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid.

Instrumentation and Analysis:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Expected Absorptions:

The FTIR spectrum of this compound would be expected to show characteristic absorptions for:

-

Aromatic C-H stretching (~3100-3000 cm⁻¹)

-

Aromatic C=C stretching (~1600-1450 cm⁻¹)

-

C-Cl stretching (typically in the fingerprint region, <1000 cm⁻¹)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds.

Sample Preparation:

-

Solution Preparation: A precise weight of the compound is dissolved in a UV-transparent solvent (e.g., hexane, ethanol, or cyclohexane) to prepare a stock solution of known concentration.

-

Dilution: The stock solution is serially diluted to obtain solutions of varying concentrations for analysis.

Instrumentation and Analysis:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: Typically 200-400 nm for aromatic compounds.

-

Cuvettes: Quartz cuvettes with a 1 cm path length are used.

-

Analysis: The absorbance of the solutions is measured across the wavelength range, and the wavelength(s) of maximum absorbance (λmax) are determined.

Expected Spectra:

The UV-Vis spectrum of this compound would be expected to show multiple absorption bands characteristic of the naphthalene chromophore, with shifts in λmax and changes in molar absorptivity due to the chloro-substituents.

Summary of Experimental Parameters

| Technique | Sample Preparation | Instrument | Key Parameters |

| GC-MS | Solvent extraction, column cleanup, concentration | Gas Chromatograph - Mass Spectrometer | Column type, temperature program, ionization mode (EI), acquisition mode (SIM) |

| NMR | Dissolution in deuterated solvent, filtration | High-field NMR Spectrometer | Solvent, field strength, observed nuclei (¹H, ¹³C) |

| FTIR | KBr pellet or thin film | FTIR Spectrometer | Scan range, background correction |

| UV-Vis | Solution in UV-transparent solvent | UV-Vis Spectrophotometer | Solvent, scan range, cuvette path length |

Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid environmental sample suspected to contain this compound.

Caption: A logical workflow for the spectroscopic analysis of a solid sample for this compound.

Conclusion

While specific, publicly archived spectroscopic data for this compound is scarce, the analytical methodologies for its characterization are well-established. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the necessary experimental protocols for obtaining high-quality mass spectrometry, NMR, FTIR, and UV-Vis data for this and other related polychlorinated aromatic compounds. The successful application of these techniques is fundamental for the unambiguous identification and quantification of such compounds in various matrices.

An In-depth Technical Guide to the Solubility of 1,2,3,6,7-Pentachloronaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of the specific polychlorinated naphthalene (PCN) congener, 1,2,3,6,7-Pentachloronaphthalene, in organic solvents. Due to a lack of specific experimental quantitative data for this isomer in publicly available literature, this guide focuses on the general solubility characteristics of pentachloronaphthalenes and related PCNs, details established experimental protocols for determining the solubility of such hydrophobic compounds, and presents a logical workflow for solubility determination.

General Solubility of Polychlorinated Naphthalenes (PCNs)

Polychlorinated naphthalenes are a class of synthetic aromatic compounds with physical and chemical properties that are largely dictated by the number and position of chlorine atoms on the naphthalene core. As a class, PCNs are hydrophobic and exhibit low water solubility, a characteristic that generally decreases with an increasing degree of chlorination.[1][2]

Pentachloronaphthalenes, being solid at room temperature, are expected to follow the solubility trends of other solid PCNs. Qualitative assessments indicate that while liquid PCNs show broad solubility in most organic solvents, the solubility of solid or waxy PCNs is more specific.[1][2] They are generally soluble in:

-

Halogenated aromatic liquids

-

Chlorinated paraffins

-

Plasticizers

-

Petroleum waxes

-

Naphtha

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents could not be located. The table below reflects this absence of specific data but provides a general indication of solubility based on the properties of pentachloronaphthalenes as a class.

| Organic Solvent Class | Example Solvents | General Solubility of Pentachloronaphthalenes | Specific Data for this compound |

| Halogenated Aromatics | Chlorobenzene, Dichlorobenzene | Generally Soluble | No Data Available |

| Chlorinated Alkanes | Dichloromethane, Chloroform | Generally Soluble | No Data Available |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Generally Soluble | No Data Available |

| Ethers | Diethyl ether | Likely Soluble | No Data Available |

| Esters | Ethyl acetate | Likely Soluble | No Data Available |

| Ketones | Acetone | Likely Soluble | No Data Available |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | No Data Available |

| Alkanes | Hexane, Heptane | Likely Soluble in heavier fractions (naphtha) | No Data Available |

Experimental Protocols for Solubility Determination

For hydrophobic and poorly soluble compounds like this compound, standard experimental methods are employed to determine their solubility in organic solvents. The following are detailed protocols for two common and appropriate methods.

3.1. Shake-Flask Method (Equilibrium Method)

This is a conventional and widely used method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A surplus amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Methodology:

-

Preparation: An excess amount of this compound is added to a flask containing the organic solvent of interest. The use of a significant excess ensures that a saturated solution is formed.

-

Equilibration: The flask is sealed to prevent solvent evaporation and is agitated in a constant temperature environment (e.g., a shaker bath) for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached. The temperature should be precisely controlled as solubility is temperature-dependent.

-

Phase Separation: After equilibration, the mixture is allowed to stand to allow the undissolved solid to settle. To ensure the complete removal of solid particles, the saturated solution is then filtered or centrifuged.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of the dissolved this compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicates: The experiment should be performed in replicate to ensure the reproducibility of the results.

3.2. Generator Column Method

This method is particularly suitable for compounds with low solubility as it minimizes issues such as the formation of colloidal suspensions that can interfere with accurate measurements.

Principle: A column is packed with a solid support coated with the test compound. The solvent is then passed through the column at a slow, controlled rate to produce a saturated solution. The concentration of the compound in the eluate is then determined.

Methodology:

-

Column Preparation: A solid support material (e.g., glass beads or silica) is coated with this compound. This is typically done by dissolving the compound in a volatile solvent, mixing it with the support material, and then evaporating the solvent. The coated support is then packed into a column.

-

Equilibration and Elution: The generator column is placed in a temperature-controlled environment. The organic solvent is pumped through the column at a slow and constant flow rate. This allows the solvent to become saturated with the compound as it passes through the column.

-

Sample Collection and Analysis: The eluate from the column, which is the saturated solution, is collected. The concentration of this compound in the collected eluate is then determined using an appropriate analytical method like HPLC or GC-MS.

-

Flow Rate Verification: To ensure that equilibrium was achieved, the experiment can be repeated at a lower flow rate. If the measured solubility is independent of the flow rate, it indicates that the solution was indeed saturated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a poorly soluble compound using the shake-flask method.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

This guide summarizes the current understanding of the solubility of this compound in organic solvents. Further experimental studies are required to establish precise quantitative solubility data for this compound. The provided experimental protocols offer robust methodologies for conducting such investigations.

References

Toxicological Profile of 1,2,3,6,7-Pentachloronaphthalene: A Technical Guide

Disclaimer: Direct toxicological data for the specific congener 1,2,3,6,7-pentachloronaphthalene is scarce in publicly available scientific literature. Consequently, this document summarizes the available information for this specific isomer and extrapolates the broader toxicological profile from closely related polychlorinated naphthalenes (PCNs). This guide is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding of the existing data gaps.

Introduction to Polychlorinated Naphthalenes (PCNs)

Polychlorinated naphthalenes (PCNs) are a class of synthetic aromatic compounds that were previously used in various industrial applications, including as dielectrics, lubricants, and flame retardants.[1][2] Although their production has been largely phased out, they are persistent environmental pollutants due to their chemical stability and resistance to degradation.[3][4] PCNs are often found in environmental matrices and can bioaccumulate in the food chain, leading to potential human exposure, primarily through dietary intake.[2][3][4] The toxicity of PCNs varies depending on the number and position of chlorine atoms on the naphthalene rings, with higher chlorinated congeners generally being more persistent and toxic.[3][4]

Physicochemical Properties of this compound

While toxicological data is limited, some physicochemical properties of this compound have been reported. These properties are crucial for understanding its environmental fate and potential for bioaccumulation.

| Property | Value | Source |

| CAS Number | 150224-16-1 | [5] |

| Molecular Formula | C₁₀H₃Cl₅ | [5][6] |

| Molecular Weight | 300.40 g/mol | [5][7] |

| LogP (Octanol/Water Partition Coefficient) | 6.107 | [7] |

| Water Solubility (logS) | -6.70 | [7] |

General Toxicological Profile of Pentachloronaphthalenes and Higher Chlorinated PCNs

The toxicological effects of PCNs are often compared to those of other dioxin-like compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins and -furans (PCDD/Fs).[3][4]

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

-

Absorption: PCNs can be absorbed through ingestion, inhalation, and dermal contact. Dietary intake is considered the primary route of exposure for the general population.[1][4]

-

Distribution: Due to their lipophilic nature, PCNs, particularly the higher chlorinated ones, tend to accumulate in adipose tissue and the liver.[2][3][4] They can also be retained in the brain and nervous system.[3][4]

-

Metabolism: The metabolism of PCNs is generally slow and decreases with an increasing number of chlorine atoms.[1][2] Lower chlorinated PCNs can be hydroxylated and subsequently excreted, while higher chlorinated congeners are more resistant to metabolic degradation.[3][4]

-

Excretion: Excretion of PCNs and their metabolites occurs primarily through feces and urine. The slow metabolism of higher chlorinated PCNs leads to their long biological half-lives.

Adverse Health Effects

Exposure to PCNs has been associated with a wide range of adverse health effects, with the liver being a primary target organ.[1][2][3][4]

-

Hepatotoxicity: Liver damage is a hallmark of PCN toxicity, particularly after occupational or high-level experimental exposures.[1][3][4]

-

Neurotoxicity: Evidence suggests that PCNs can be neurotoxic.[3][4]

-

Immunotoxicity: Suppression of the immune system has been reported following exposure to PCNs.[3][4]

-

Endocrine Disruption: PCNs can interfere with the endocrine system, potentially leading to reproductive and developmental problems.[3][4]

-

Dermal Effects: Chloracne, a severe skin condition, has been observed in individuals with high occupational exposure to PCNs.[3][4]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many of the toxic effects of higher chlorinated PCNs are mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4][8] This mechanism is shared with other dioxin-like compounds. The binding of a PCN congener to the AhR initiates a cascade of events leading to changes in gene expression and subsequent toxicity.

Figure 1: Generalized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Dioxin-like Compounds.

Toxic Equivalency Factors (TEFs)

The toxic equivalency factor (TEF) concept is a tool used to assess the combined toxicity of mixtures of dioxin-like compounds.[9][10] Each congener is assigned a TEF value, which represents its toxicity relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which has a TEF of 1.0.[9][10] The total toxic equivalency (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF.[9][10]

While TEFs have been established for many dioxin-like compounds, including some PCNs, a specific TEF for this compound has not been assigned by major regulatory bodies. However, some studies suggest that certain pentachloronaphthalene congeners exhibit dioxin-like activity and would contribute to the overall TEQ of a mixture.[1]

Data Gaps and Inferred Toxicity

The lack of direct experimental data for this compound necessitates an approach of inferred toxicity based on the broader class of PCNs. The following diagram illustrates this logical relationship.

Figure 2: Logical Framework for Inferring the Toxicity of this compound.

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, it is not possible to provide detailed experimental protocols for this congener. However, for context, a study on the repeated dose toxicity of two hexachloronaphthalene congeners (PCN 66 and PCN 67) provides a relevant example of the methodologies that would be employed.[11]

In that study, female Harlan Sprague-Dawley rats were administered the test compounds by gavage for two weeks.[11] The experimental protocol involved:

-

Dose Administration: Chemicals were administered in a corn oil:acetone (99:1) vehicle at various dosages.[11]

-

Histopathology: Tissues such as the thymus, liver, and lung were examined for pathological changes.[11]

-

Enzyme Activity Assays: The activity of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, was measured to assess the induction of metabolic pathways associated with AhR activation.[11]

-

Dose-Response Modeling: The data was used to model the dose-response relationship and estimate the relative potency of the congeners compared to TCDD.[11]

Should toxicological testing of this compound be undertaken, similar protocols would likely be utilized to assess its potential toxicity and dioxin-like activity.

Conclusion and Future Directions

Future research is critically needed to address the existing data gaps. In vitro studies, such as reporter gene assays, could be employed to determine its potency as an AhR agonist. Subsequent in vivo studies would be necessary to characterize its toxicokinetic profile and assess its potential for adverse health effects. Such data would be invaluable for a more accurate risk assessment of human and environmental exposure to complex mixtures of PCNs.

References

- 1. farmacja.umed.pl [farmacja.umed.pl]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. usbio.net [usbio.net]

- 6. Naphthalene, 1,2,3,6,7-pentachloro [webbook.nist.gov]

- 7. Naphthalene, 1,2,3,6,7-pentachloro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Polychlorinated naphthalenes: an environmental update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 11. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2,3,6,7-Pentachloronaphthalene: A Technical Guide for Researchers

An In-depth Examination of a Persistent Organic Pollutant

This technical guide provides a comprehensive overview of 1,2,3,6,7-pentachloronaphthalene, a member of the polychlorinated naphthalenes (PCNs) class of persistent organic pollutants (POPs). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the physicochemical properties, environmental fate, toxicological effects, and analytical methodologies related to this compound. While data for this specific congener is limited, this guide contextualizes available information within the broader class of PCNs to support research and risk assessment activities.

Physicochemical Properties

This compound is an organochlorine compound with the molecular formula C₁₀H₃Cl₅[1][2]. Like other PCNs, its properties are dictated by the degree and position of chlorine substitution on the naphthalene rings. The lipophilic nature of this compound contributes to its persistence and bioaccumulation in fatty tissues[3].

| Property | Value | Source |

| Molecular Formula | C₁₀H₃Cl₅ | [1][2] |

| Molecular Weight | 300.40 g/mol | [1] |

| LogP (Octanol/Water Partition Coefficient) | 6.107 (Crippen Calculated) | Cheméo |

| Water Solubility (log₁₀WS in mol/l) | -6.70 (Crippen Calculated) | Cheméo |

| Enthalpy of Vaporization (ΔvapH°) | 67.00 kJ/mol (Joback Calculated) | Cheméo |

| Boiling Point (Tboil) | Not Available | |

| Melting Point (Tfus) | Not Available | |

| Vapor Pressure | Not Available |

Environmental Fate and Transport

| Congener | Environmental Compartment | Half-Life | Source |

| Hexachloronaphthalenes (unspecified) | Soil (aerobic) | >260 days | [4] |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (structurally similar) | Soil (sludge-amended) | ~7300 days (~20 years) | [4] |

| Naphthalene | Freshwater | 11.4 days (median) | [5] |

| Pentachlorophenol (PCP) | Soil (anaerobic) | PCP degraded almost completely in 30 days under iron-reducing conditions. | [1] |

Degradation Pathways:

-

Biotic Degradation: The biodegradation of PCNs is generally slow, with higher chlorinated congeners being more recalcitrant. Microorganisms capable of degrading lower chlorinated naphthalenes have been identified, often utilizing them as a carbon source[6]. The degradation of higher chlorinated congeners is less understood.

-

Abiotic Degradation: Photodegradation can be a significant pathway for the breakdown of some PCNs in the atmosphere and surface waters. The rate of photolysis is dependent on factors such as the presence of photosensitizers and the specific congener structure.

Toxicology and Molecular Mechanisms

The toxicity of PCNs generally increases with the degree of chlorination, with some congeners exhibiting dioxin-like toxicity[3]. This toxicity is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Quantitative Toxicological Data:

| Substance | Test Organism | Exposure Route | Dose/Concentration | Effect | Toxicological Endpoint | Source |

| PCN Mixture | Rat | Intragastric (single dose) | 250, 500, 1000 mg/kg b.w. | Body weight loss, increased relative liver mass, induction of CYP1A | Acute Toxicity | [7] |

| 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66) | Rat | Gavage (2 weeks) | 500 - 500,000 ng/kg | Induction of CYP1A1, CYP1A2, thymic atrophy | Repeated Dose Toxicity | [7][8] |

| 1,2,3,5,6,7-Hexachloronaphthalene (PCN 67) | Rat | Gavage (2 weeks) | 500 - 500,000 ng/kg | Induction of CYP1A1, CYP1A2, thymic atrophy | Repeated Dose Toxicity | [7][8] |

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

The binding of dioxin-like compounds, including certain PCN congeners, to the AhR initiates a cascade of transcriptional events. This activation is a key mechanism underlying their toxicity.

Experimental Protocols

The analysis of PCNs in environmental matrices requires sensitive and specific analytical methods due to their low concentrations and the complexity of the samples. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique.

Protocol: Analysis of Pentachloronaphthalenes in Sediment by GC-MS

This protocol provides a general workflow for the extraction, cleanup, and analysis of PCNs in sediment samples.

1. Sample Preparation:

- Homogenize the wet sediment sample.

- Take a subsample for dry weight determination by drying at 105°C to a constant weight[2].

- Weigh approximately 10-20 g of the wet sediment into an extraction thimble or cell.

- Spike the sample with a known amount of a surrogate internal standard (e.g., ¹³C-labeled PCN congeners).

2. Extraction:

- Soxhlet Extraction: Extract the sample for 18-24 hours with a suitable solvent mixture, such as hexane/acetone (1:1, v/v).

- Accelerated Solvent Extraction (ASE): Extract the sample at elevated temperature and pressure with a solvent like hexane/dichloromethane. This method is faster and uses less solvent than Soxhlet[9].

3. Extract Cleanup:

- Concentrate the extract to a small volume.

- Remove elemental sulfur, a common interference in sediment samples, by treatment with copper powder or gel permeation chromatography (GPC).

- Fractionate the extract using multi-layer silica gel column chromatography or Florisil® column chromatography to separate PCNs from other interfering compounds like PCBs[10]. Elute with solvents of increasing polarity.

4. Instrumental Analysis (GC-MS):

- Gas Chromatograph (GC) Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

- Carrier Gas: Helium at a constant flow rate.

- Temperature Program: A programmed temperature ramp is used to separate the different PCN congeners (e.g., start at 100°C, ramp to 300°C).

- Mass Spectrometer (MS) Conditions:

- Ionization: Electron impact (EI) ionization is commonly used.

- Acquisition Mode: Selected Ion Monitoring (SIM) is employed for high sensitivity and selectivity, monitoring for the characteristic isotope clusters of the molecular ions of the target PCN congeners.

- Quantification: Quantify the native PCNs based on the response of the corresponding ¹³C-labeled internal standards.

Mandatory Visualizations

Experimental Workflow for POP Analysis in Sediment

Logical Relationship for Environmental Risk Assessment of POPs

Conclusion

This compound is a persistent organic pollutant with the potential for adverse environmental and health effects, primarily through the activation of the AhR signaling pathway. This technical guide has synthesized the available information on its properties, fate, and toxicity, while also highlighting significant data gaps, particularly in quantitative toxicology and environmental persistence for this specific congener. The provided experimental protocols and workflow diagrams offer a practical framework for researchers in this field. Further research is crucial to fill the existing data gaps to enable a more complete risk assessment of this compound and other understudied PCN congeners.

References

- 1. usbio.net [usbio.net]

- 2. cefas.co.uk [cefas.co.uk]

- 3. oaepublish.com [oaepublish.com]

- 4. ecetoc.org [ecetoc.org]

- 5. chm.pops.int [chm.pops.int]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d3pcsg2wjq9izr.cloudfront.net [d3pcsg2wjq9izr.cloudfront.net]

- 10. pubs.usgs.gov [pubs.usgs.gov]

An In-Depth Technical Guide to the Environmental Fate and Transport of 1,2,3,6,7-Pentachloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of 1,2,3,6,7-pentachloronaphthalene. Due to the limited availability of experimental data for this specific congener, this guide incorporates information on polychlorinated naphthalenes (PCNs) as a class of compounds, data from surrogate pentachloronaphthalene isomers, and predicted values from Quantitative Structure-Activity Relationship (QSAR) models where applicable. This approach provides a robust framework for assessing its likely environmental behavior, while highlighting areas requiring further empirical investigation.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physicochemical properties. For this compound, a persistent organohalogenated pollutant, these properties indicate a propensity for environmental persistence and bioaccumulation.[1] The available data, both experimental and calculated, are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| CAS Number | 150224-16-1 | - | [1] |

| Molecular Formula | C₁₀H₃Cl₅ | - | [1] |

| Molecular Weight | 300.4 g/mol | - | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 6.4 (Calculated for 1,2,4,5,7-PeCN) | XLogP3 3.0 | [2] |

| Water Solubility | 0.08 µg/L (for octa-CN) to 65 µg/L (for tri-CNs) | Experimental (General for PCNs) | [3] |

| Vapor Pressure | Predicted to be low | General for PCNs | [4] |

| Henry's Law Constant | Predicted to be moderate to high | General for PCNs | - |

Environmental Fate and Transport

As a member of the polychlorinated naphthalene family, this compound is expected to be persistent in the environment, susceptible to long-range transport, and bioaccumulate in living organisms.[3][5][6]

Degradation

Biotic Degradation: Polychlorinated naphthalenes are generally resistant to biodegradation.[7] Studies on other PCNs suggest that the rate of biodegradation decreases with an increasing number of chlorine atoms.[5] While some microbial degradation of lower chlorinated naphthalenes has been observed, highly chlorinated congeners like pentachloronaphthalene are expected to persist in the environment for long periods.[8][9] QSAR models have been developed to predict the biodegradability of PCNs, indicating that electrostatic activity is a primary factor influencing their degradation.[5][7]

Abiotic Degradation:

-

Photodegradation: In the atmosphere, PCNs can undergo photolysis. The rate of photodegradation is dependent on factors such as the presence of photosensitizers and the environmental matrix.[10] Specific photolysis half-life data for this compound are not available, but it is expected to be a slow process.

-

Hydrolysis: Due to the stability of the aromatic ring and the carbon-chlorine bonds, hydrolysis is not considered a significant degradation pathway for PCNs under normal environmental conditions.[11]

Environmental Transport

Atmospheric Transport: Due to their semi-volatile nature, PCNs can be transported over long distances in the atmosphere, leading to their presence in remote areas far from their sources.[6]

Distribution in Soil and Sediment: With a high predicted log Kow, this compound is expected to have low mobility in soil and strongly adsorb to organic matter in soil and sediment.[12][13] This leads to its accumulation in these environmental compartments.

Bioaccumulation and Biomagnification: The high lipophilicity of pentachloronaphthalenes indicates a high potential for bioaccumulation in the fatty tissues of organisms.[3] Studies on the surrogate compound 1,2,3,5,7-pentachloronaphthalene have shown biomagnification in an experimental food chain, with biomagnification factors between 0.5 and 0.7. This suggests that this compound is also likely to biomagnify in food webs.

Experimental Protocols

Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are available for determining the environmental fate and transport of chemicals. Although specific studies on this compound using these protocols are scarce, they provide the framework for generating the necessary experimental data.

Table 2: Standardized Experimental Protocols for Environmental Fate Assessment

| Parameter | OECD Guideline | EPA Method | Brief Description |

| Biodegradation in Water | OECD 301 (Ready Biodegradability) | - | A series of screening tests to assess the potential for rapid and complete biodegradation. |

| Biodegradation in Soil | OECD 307 (Aerobic and Anaerobic Transformation in Soil) | EPA 835.4100 | Measures the rate and extent of degradation of a chemical in soil under aerobic and anaerobic conditions. |

| Adsorption/Desorption | OECD 106 (Adsorption - Desorption Using a Batch Equilibrium Method) | EPA 835.1110 | Determines the soil and sediment adsorption coefficient (Koc) to assess mobility. |

| Phototransformation in Water | OECD 316 (Phototransformation of Chemicals in Water – Direct Photolysis) | EPA 835.5270 | Determines the rate of direct photolysis in water under simulated sunlight. |

| Bioaccumulation in Fish | OECD 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) | EPA 850.1730 | Measures the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish. |

Visualizations of Environmental Fate and Transport

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes governing the environmental fate and transport of polychlorinated naphthalenes, including this compound.

Caption: Environmental fate and transport pathways of this compound.

Caption: General experimental workflow for analyzing this compound.

Conclusion and Research Needs

This compound is a persistent organic pollutant with a high potential for bioaccumulation and long-range environmental transport. While its physicochemical properties can be estimated, and its general environmental behavior can be inferred from the broader class of polychlorinated naphthalenes, there is a critical lack of empirical data for this specific congener.

Future research should prioritize conducting standardized environmental fate studies to determine key parameters such as biodegradation rates, photolysis half-lives, soil and sediment sorption coefficients, and bioaccumulation factors. This will enable a more accurate risk assessment and inform environmental management strategies for this compound. The analytical methods for detecting PCNs are well-established, and their application to generate data for this compound is a crucial next step.

References

- 1. Environmentally friendly polychlorinated naphthalenes (PCNs) derivatives designed using 3D-QSAR and screened using molecular docking, density functional theory and health-based risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,4,5,7-Pentachloronaphthalene | C10H3Cl5 | CID 114760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Law and mechanism analysis of biodegradability of polychlorinated naphthalenes based on principal component analysis, QSAR models, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. Attenuation of the Atmospheric Migration Ability of Polychlorinated Naphthalenes (PCN-2) Based on Three-dimensional QSAR Models with Full Factor Experimental Design [agris.fao.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. Externally predictive single-descriptor based QSPRs for physico-chemical properties of polychlorinated-naphthalenes: Exploring relationships of log SW, log KOA, and log KOW with electron-correlation [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. Environment-friendly PCN derivatives design and environmental behavior simulation based on a multi-activity 3D-QSAR model and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of 1,2,3,6,7-Pentachloronaphthalene

Introduction

1,2,3,6,7-Pentachloronaphthalene is a persistent organohalogenated pollutant belonging to the class of polychlorinated naphthalenes (PCNs).[1] These compounds are of environmental concern due to their potential for bioaccumulation and toxicity. Accurate and sensitive analytical methods are crucial for monitoring their presence in various environmental and biological matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound, primarily focusing on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a highly selective and sensitive analytical technique.

Analytical Methodology

The recommended analytical approach for the determination of this compound is Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). This technique offers excellent selectivity and sensitivity, which are necessary for analyzing complex matrices. Isotope dilution is a commonly employed quantification method to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of polychlorinated naphthalenes (PCNs), including pentachloronaphthalene congeners, in various matrices using GC-MS/MS. It is important to note that these values are indicative and can vary depending on the specific instrumentation, matrix, and laboratory conditions.

| Parameter | Matrix | Method | Typical Value Range |

| Limit of Detection (LOD) | Environmental Samples | GC-MS/MS | 0.04 - 0.48 µg/L |